molecular formula C21H24N4O4S B10869807 ethyl 6-(5-{[(2-methylquinazolin-4-yl)sulfanyl]methyl}-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate

ethyl 6-(5-{[(2-methylquinazolin-4-yl)sulfanyl]methyl}-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate

Cat. No.: B10869807
M. Wt: 428.5 g/mol
InChI Key: LRGHBUOWVPQRPG-UHFFFAOYSA-N
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Description

ETHYL 6-(5-{[(2-METHYL-4-QUINAZOLINYL)SULFANYL]METHYL}-2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL)-6-OXOHEXANOATE is a complex organic compound that features a quinazoline and imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 6-(5-{[(2-METHYL-4-QUINAZOLINYL)SULFANYL]METHYL}-2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL)-6-OXOHEXANOATE typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline and imidazole intermediates, followed by their coupling through a series of condensation and substitution reactions. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various solvents like methanol .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 6-(5-{[(2-METHYL-4-QUINAZOLINYL)SULFANYL]METHYL}-2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL)-6-OXOHEXANOATE can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the sulfur or nitrogen atoms in the compound.

    Reduction: This can affect the quinazoline or imidazole rings.

    Substitution: Common in modifying the functional groups attached to the core structure.

Common Reagents and Conditions

Reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution are commonly used. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

ETHYL 6-(5-{[(2-METHYL-4-QUINAZOLINYL)SULFANYL]METHYL}-2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL)-6-OXOHEXANOATE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 6-(5-{[(2-METHYL-4-QUINAZOLINYL)SULFANYL]METHYL}-2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL)-6-OXOHEXANOATE involves its interaction with specific molecular targets. The quinazoline and imidazole moieties can bind to enzymes or receptors, modulating their activity. This can affect various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Known for their anticancer and anti-inflammatory properties.

    Imidazole Derivatives: Widely used in pharmaceuticals for their antifungal and antibacterial activities.

Uniqueness

ETHYL 6-(5-{[(2-METHYL-4-QUINAZOLINYL)SULFANYL]METHYL}-2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL)-6-OXOHEXANOATE is unique due to its combined quinazoline and imidazole structure, which may confer a broader range of biological activities and potential therapeutic applications compared to compounds containing only one of these moieties .

Properties

Molecular Formula

C21H24N4O4S

Molecular Weight

428.5 g/mol

IUPAC Name

ethyl 6-[5-[(2-methylquinazolin-4-yl)sulfanylmethyl]-2-oxo-1,3-dihydroimidazol-4-yl]-6-oxohexanoate

InChI

InChI=1S/C21H24N4O4S/c1-3-29-18(27)11-7-6-10-17(26)19-16(24-21(28)25-19)12-30-20-14-8-4-5-9-15(14)22-13(2)23-20/h4-5,8-9H,3,6-7,10-12H2,1-2H3,(H2,24,25,28)

InChI Key

LRGHBUOWVPQRPG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=C(NC(=O)N1)CSC2=NC(=NC3=CC=CC=C32)C

Origin of Product

United States

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